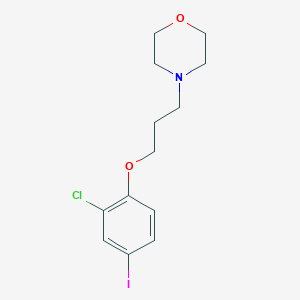
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine
Overview
Description
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine, also known as 4CIPM, is a synthetic organic compound with a wide range of applications in scientific research. 4CIPM is a derivative of morpholine and has been used in a variety of laboratory experiments due to its unique properties and structure. 4CIPM has been studied extensively and found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Scientific Research Applications
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has also been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the nervous system.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine is still not fully understood. However, it has been proposed that the compound binds to certain enzymes in the body, which leads to the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is affected.
Biochemical and Physiological Effects
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the body’s metabolism and hormone levels. It has also been found to have an effect on the nervous system, as it can alter the activity of certain neurotransmitters. In addition, 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has been found to have an effect on the immune system, as it can inhibit the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine in laboratory experiments is its ability to act as a catalyst in various reactions. This makes it useful for a variety of synthetic applications. In addition, 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine is relatively easy to synthesize and is relatively stable in solution. However, 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine can be toxic if inhaled or ingested, so it should be handled with care.
Future Directions
The potential future directions of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine research are numerous. One potential area of research is the development of new methods to synthesize 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine, as well as other derivatives of morpholine. Additionally, further research into the biochemical and physiological effects of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine could lead to the development of new drugs or treatments. Finally, further research into the mechanism of action of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine could lead to a better understanding of how it affects the body and how it could be used in the treatment of various diseases.
properties
IUPAC Name |
4-[3-(2-chloro-4-iodophenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALUCVMLWUGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





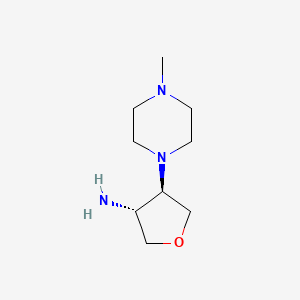
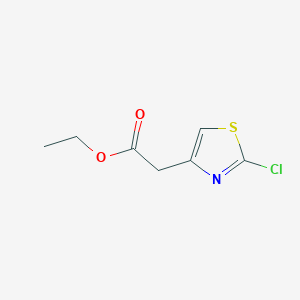


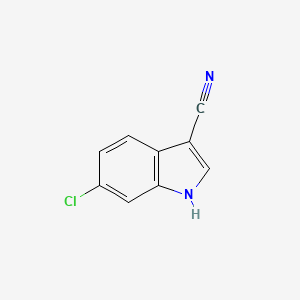
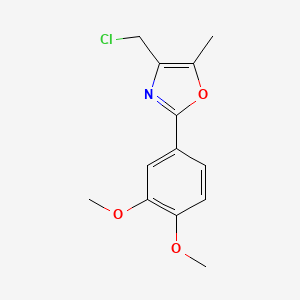

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)


![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)